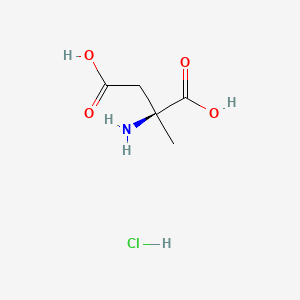

(S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Salts of active pharmaceutical ingredients (APIs) are often formed to achieve desirable formulation properties. Addressing poor aqueous solubility is one of the most important reasons to employ a salt formation . The choice of a particular salt formulation is based on numerous factors such as API chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics .

Synthesis Analysis

The synthesis of salts often involves the reaction of an acid with an organic base, such as an amine . The formation of potentially marketable salt requires concerted efforts and a thorough understanding of the physical and chemical characteristics of the API and counterions that are used .

Molecular Structure Analysis

The molecular structure of a salt can greatly affect its physicochemical and biological properties . The choice of the appropriate salt form is dictated by various factors, including the physical and chemical characteristics of the API and counterions .

Chemical Reactions Analysis

As bases, amines will react with acids to form salts soluble in water . This can improve their water solubility, which can be desirable for substances used in medications .

Physical And Chemical Properties Analysis

The physicochemical properties of salts can greatly affect their therapeutic and pharmaceutical effects . The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an API .

Applications De Recherche Scientifique

Pharmaceutical Formulation Enhancement

The salt form of an active pharmaceutical ingredient (API) like (S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride can significantly improve its physicochemical properties . This includes enhancing water solubility, which is crucial for oral dosage forms . By forming a hydrochloride salt, the API can achieve better solubility, leading to improved absorption and bioavailability in the body.

Drug Delivery Systems

In drug delivery, the hydrochloride salt form can be used to increase drug solubility and stability, which is essential for the development of efficient drug delivery systems . This can be particularly beneficial in targeted drug delivery, where the drug needs to reach specific areas of the body without degrading.

Material Science

The hydrochloride salt can be utilized in material science for the synthesis of nanomaterials . Its chemical properties can help in the formation of novel materials with potential applications in electronics, catalysis, and biotechnology .

Electrochemistry

Due to its ionic nature, (S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride can be used in electrochemistry as an electrolyte . It can contribute to the development of new electrochemical sensors or batteries .

Green Chemistry

Lastly, the compound’s salt form aligns with the principles of green chemistry . It can be used as a safer alternative to traditional organic solvents in various chemical processes, reducing environmental impact and enhancing sustainability .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-2-methylbutanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBBMHAVUNSUND-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B561882.png)

![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)